molecular formula C18H20N2O2 B4693870 N,N'-1,2-ethanediylbis(2-phenylacetamide)

N,N'-1,2-ethanediylbis(2-phenylacetamide)

Cat. No. B4693870
M. Wt: 296.4 g/mol
InChI Key: RRQMFDDQAFYBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis(2-phenylacetamide), also known as EDA-PPA, is a chemical compound that has been extensively studied for its potential use as a drug. This compound is synthesized by reacting 2-phenylacetic acid with ethylenediamine, and it has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

N,N'-1,2-ethanediylbis(2-phenylacetamide) has been studied for its potential use as a drug in various scientific research applications. One of the main areas of research has been in the treatment of cancer. N,N'-1,2-ethanediylbis(2-phenylacetamide) has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an antibacterial agent, as it has been shown to have activity against various bacterial strains.

Mechanism of Action

The mechanism of action of N,N'-1,2-ethanediylbis(2-phenylacetamide) is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N,N'-1,2-ethanediylbis(2-phenylacetamide) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have antibacterial activity. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-1,2-ethanediylbis(2-phenylacetamide) in lab experiments is its well-defined chemical structure, which allows for precise characterization and analysis. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.

Future Directions

There are several future directions for research on N,N'-1,2-ethanediylbis(2-phenylacetamide). One area of interest is in the development of new synthetic methods that can produce N,N'-1,2-ethanediylbis(2-phenylacetamide) in higher yields and with greater purity. Another area of research is in the optimization of its use as a drug, particularly in the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in other areas, such as pain management and antibacterial therapy.
In conclusion, N,N'-1,2-ethanediylbis(2-phenylacetamide) is a chemical compound that has been extensively studied for its potential use as a drug. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N,N'-1,2-ethanediylbis(2-phenylacetamide) as a drug and to explore its use in various scientific research applications.

properties

IUPAC Name

2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(13-15-7-3-1-4-8-15)19-11-12-20-18(22)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMFDDQAFYBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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